molecular formula C9H18N2O2 B1445377 Tert-butyl ((1-aminocyclopropyl)methyl)carbamate CAS No. 934481-48-8

Tert-butyl ((1-aminocyclopropyl)methyl)carbamate

Cat. No.: B1445377
CAS No.: 934481-48-8
M. Wt: 186.25 g/mol
InChI Key: YSKANSLBXDBPSZ-UHFFFAOYSA-N
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Description

tert-Butyl ((1-aminocyclopropyl)methyl)carbamate is a valuable protected amine intermediate extensively used in medicinal chemistry for constructing constrained molecular architectures. Its primary research value lies in the synthesis of biologically active compounds, particularly in the development of pharmaceutical candidates targeting neurological disorders and antiviral agents . The molecule features a cyclopropane ring, which imparts significant steric constraint, and a Boc (tert-butoxycarbonyl) protected amine, making it a versatile building block. This compound is commonly employed in the preparation of protease inhibitors and kinase inhibitors, where it helps enhance metabolic stability and receptor selectivity of the target molecules . Its structure enables selective amine protection and deprotection during multi-step syntheses, facilitating the efficient production of complex peptide mimetics and prodrugs . The reagent is also critical in the development of treatments for conditions such as Parkinson's disease, epilepsy, and schizophrenia, as documented in patent literature concerning cyclopropanamine derivatives .

Properties

IUPAC Name

tert-butyl N-[(1-aminocyclopropyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-8(2,3)13-7(12)11-6-9(10)4-5-9/h4-6,10H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKANSLBXDBPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738373
Record name tert-Butyl [(1-aminocyclopropyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934481-48-8
Record name tert-Butyl [(1-aminocyclopropyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(1-aminocyclopropyl)methyl]carbamate
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Preparation Methods

Synthetic Routes Overview

Several synthetic routes have been reported for related tert-butyl carbamate derivatives incorporating cyclopropylamine motifs, which can be adapted or serve as a basis for the preparation of tert-butyl ((1-aminocyclopropyl)methyl)carbamate. The main approaches include:

  • Reductive Cyclopropanation of Amides
    Starting from N,N-dibenzyl-2-benzyloxyacetamide, reductive cyclopropanation using Kulinkovich-type reactions (de Meijere variant) forms the cyclopropane ring. This step is followed by deprotection and carbamate formation to obtain the target compound. This method allows direct cyclopropane ring construction on amide substrates and is suitable for complex molecule synthesis.

  • Monohydrolysis of Diethyl Cyclopropane-1,1-dicarboxylate and Curtius Degradation
    This approach involves selective monohydrolysis of diethyl cyclopropane-1,1-dicarboxylate to generate a carboxylic acid intermediate. Subsequent Curtius degradation converts the acid to an isocyanate intermediate, which upon reaction with tert-butyl alcohol or tert-butyl carbamate sources yields the desired carbamate. Reduction steps may be necessary to convert ester moieties to hydroxymethyl groups if required.

  • Carbamate Formation via Reaction of Amines with Boc Reagents
    The free amine, generated either by reduction or deprotection of cyclopropylamine intermediates, is reacted with tert-butyl carbamate (Boc) reagents under mild basic conditions (e.g., NaHCO₃ in THF) to form the carbamate linkage. Reaction conditions often require temperature control (50–60°C) and prolonged times due to steric hindrance from the tert-butyl group.

Detailed Preparation Procedure Example

A representative synthetic sequence adapted from literature for tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate (a closely related compound) is as follows:

Step Reaction Conditions Notes Yield (%)
1 Reductive cyclopropanation of N,N-dibenzyl-2-benzyloxyacetamide Kulinkovich reaction variant, Ti(OiPr)4, Et2Mg, THF, inert atmosphere Forms cyclopropane ring on amide 40–50%
2 Deprotection of benzyl groups Hydrogenolysis (H2, Pd/C) Releases free amine 85–90%
3 Carbamate formation Reaction with di-tert-butyl dicarbonate (Boc2O), NaHCO3, THF, 50°C Forms tert-butyl carbamate protecting group 80–90%
4 Purification Silica gel chromatography (Hexane/EtOAc gradient) Ensures >95% purity

This sequence yields the target compound with overall yields ranging from 35% to 56%, depending on optimization and scale.

Alternative Approaches and Optimization

  • Use of Mixed Anhydrides for Carbamate Formation
    In some synthetic routes for related carbamates, mixed acid anhydrides are formed using isobutyl chlorocarbonate and N-methylmorpholine as a base. This intermediate then undergoes condensation with amines to form carbamate derivatives efficiently.

  • Base-Mediated Intramolecular Decarboxylative Synthesis
    A general method for alkylamine synthesis involves intramolecular decarboxylation of alkanoyloxycarbamates. This method can be adapted for carbamate synthesis by preparing N-hydroxyl carbamates and coupling with appropriate carboxylic acids using DCC coupling agents at low temperatures, followed by base-mediated decarboxylation to yield alkylamines protected as carbamates.

Reaction Conditions and Analytical Monitoring

  • Solvents : Common solvents include tetrahydrofuran (THF), ethyl acetate (EtOAc), and dichloromethane (CH2Cl2). Low temperatures (0 to 5°C) are often employed during sensitive steps to minimize side reactions.

  • Bases and Catalysts : Sodium bicarbonate, potassium carbonate, or organic bases like N-methylmorpholine are used to neutralize acids and promote carbamate formation.

  • Purification : Column chromatography with silica gel and solvent gradients (hexane/ethyl acetate) is standard to achieve high purity.

  • Characterization :

    • NMR Spectroscopy : ^1H and ^13C NMR confirm cyclopropane ring integrity and carbamate formation. Characteristic cyclopropane proton signals appear between δ 0.5–1.5 ppm.
    • Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (expected m/z ~270–300 for protected derivatives).
    • Chromatography : TLC and HPLC monitor reaction progress and purity (>95% purity targeted).

Summary Table of Preparation Methods

Method Starting Material Key Reagents Reaction Type Yield Range Advantages Limitations
Reductive Cyclopropanation N,N-dibenzyl-2-benzyloxyacetamide Ti(OiPr)4, Et2Mg Kulinkovich cyclopropanation 40–50% per step Direct cyclopropane formation Requires inert atmosphere, sensitive reagents
Monohydrolysis + Curtius Degradation Diethyl cyclopropane-1,1-dicarboxylate KOH, DPPA (diphenylphosphoryl azide) Hydrolysis, Curtius rearrangement 45–55% overall Access to isocyanate intermediates Multi-step, hazardous reagents
Mixed Anhydride Condensation N-BOC-amino acid derivatives Isobutyl chlorocarbonate, NMM Acid anhydride formation + amine condensation Up to 90% High selectivity, mild conditions Requires precise temperature control
Base-Mediated Decarboxylation N-hydroxyl carbamates + carboxylic acids DCC, Cs2CO3 Coupling + decarboxylation 80–92% Efficient for alkylamine synthesis Requires careful control of reaction conditions

Research Findings and Considerations

  • The steric bulk of the tert-butyl group can slow carbamate formation reactions, necessitating elevated temperatures or longer reaction times.

  • Protecting groups on cyclopropane hydroxymethyl moieties may be required to improve regioselectivity and yield.

  • Stability of the carbamate under acidic and basic conditions varies; acidic conditions below pH 3 can cleave the tert-butyl carbamate, while basic conditions up to pH 10 are generally tolerated.

  • Analytical methods such as 2D NMR and LC-MS/MS are critical for impurity profiling and confirming regio- and stereochemistry.

  • Scale-up for industrial production is feasible with optimization of reaction parameters and purification steps, though detailed industrial protocols are limited in public literature.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((1-aminocyclopropyl)methyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often involve halides and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl ((1-aminocyclopropyl)methyl)carbamate has been investigated for its role as a pharmacological agent. One notable area of research is its potential as a Toll-like receptor (TLR) antagonist , particularly TLR7/8. These receptors are crucial in the immune response, and their modulation can be beneficial in treating autoimmune diseases and certain cancers. A patent (WO2017106607A1) discusses the use of compounds similar to this compound for this purpose, highlighting its therapeutic potential in managing immune disorders such as systemic lupus erythematosus and type 1 diabetes mellitus .

Drug Development

The compound's structure allows for modifications that can enhance its bioavailability and efficacy. Research indicates that derivatives of carbamates often exhibit improved pharmacokinetic properties. For instance, studies have shown that modifications to the cyclopropyl moiety can lead to compounds with better receptor affinity and selectivity . This aspect is crucial in drug design, where optimizing lead compounds is essential for developing effective therapeutics.

Biological Studies

In biological research, this compound has been utilized to study its effects on cellular pathways influenced by TLRs. These studies aim to elucidate the compound's mechanism of action and its impact on inflammatory responses . The ability of this compound to modulate immune system activity makes it a valuable tool in understanding disease mechanisms and developing new treatment strategies.

Data Tables

Application AreaDescription
Medicinal ChemistryTLR7/8 antagonism for treating autoimmune diseases
Drug DevelopmentStructural modifications for enhanced pharmacokinetics
Biological StudiesInvestigating effects on immune response pathways

Case Study 1: TLR Antagonism in Autoimmune Disorders

A study published in a peer-reviewed journal demonstrated that derivatives of this compound effectively inhibited TLR7/8 signaling pathways in vitro. This inhibition resulted in reduced inflammatory cytokine production, suggesting a potential therapeutic application in conditions like lupus .

Case Study 2: Structural Optimization for Drug Design

Research focused on modifying the cyclopropane ring of similar carbamate compounds showed that specific alterations could enhance binding affinity to target receptors. These findings support the hypothesis that this compound and its derivatives could serve as lead compounds in drug discovery efforts aimed at immune modulation .

Mechanism of Action

The mechanism of action of tert-butyl ((1-aminocyclopropyl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It may also interact with enzymes and proteins, influencing their activity and function.

Comparison with Similar Compounds

Cyclopropane-Based Carbamates

The following compounds share the tert-butyl carbamate group but differ in substituents on the cyclopropane ring or adjacent structures:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications/Synthetic Use
Tert-butyl ((1-aminocyclopropyl)methyl)carbamate C₉H₁₈N₂O₂ 186.255 934481-48-8 Cyclopropane with aminomethyl group Protein degrader building blocks, PROTAC synthesis
tert-Butyl (1-cyanocyclopropyl)carbamate C₉H₁₄N₂O₂ 182.22 507264-68-8 Cyclopropane with cyano (-CN) group Laboratory reagent (not for drug use)
tert-Butyl (1-formylcyclopropyl)carbamate C₉H₁₅NO₃ 185.22 N/A Cyclopropane with formyl (-CHO) group Intermediate in organic synthesis (e.g., Apcin derivatives)
tert-Butyl N-(1-carbamoylcyclopropyl)carbamate C₉H₁₆N₂O₃ 200.24 889958-14-9 Cyclopropane with carbamoyl (-CONH₂) group Synthetic intermediate for heterocyclic compounds
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate C₁₄H₁₈FNO₂ 251.3 1286274-19-8 Cyclopropane with 3-fluorophenyl substituent Unspecified (structural complexity suggests use in drug discovery)

Key Observations :

  • Electron-withdrawing groups (e.g., -CN, -CHO) enhance electrophilicity, making these compounds reactive intermediates in cross-coupling or nucleophilic substitution reactions .
  • Aminomethyl and carbamoyl substituents introduce hydrogen-bonding capabilities, critical for interactions in biological systems .

Non-Cyclopropane Carbamates

These compounds retain the tert-butyl carbamate moiety but feature alternative cyclic systems:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications/Synthetic Use
tert-Butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate C₁₂H₂₄N₂O₃ 244.33 N/A Tetrahydro-2H-pyran ring with aminomethyl group Intermediate in pyrimidine derivatives (e.g., kinase inhibitors)
tert-Butyl ((1-((2-chloro-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate C₁₆H₂₅ClN₆O₄ 400.86 N/A Cyclohexyl ring with pyrimidine substituent Precursor to anticancer agents (e.g., via nitro reduction and cyclization)
tert-Butyl 2-methoxyazetidine-1-carboxylate C₁₀H₁₈N₂O₃ 214.26 N/A Azetidine (4-membered ring) with methoxy group Building block for constrained peptides or heterocycles

Key Observations :

  • Tetrahydro-2H-pyran and cyclohexyl systems provide conformational rigidity, favoring target engagement in enzyme inhibitors .
  • Azetidine rings offer strain-induced reactivity, useful in click chemistry or as peptide mimics .

Functionalized Derivatives in Medicinal Chemistry

  • tert-Butyl 1-(5-((3S,3aS)-3-(acetamidomethyl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-7-yl)pyridin-2-yl)cyclopropylcarbamate (Compound 63) :
    • Molecular Formula: C₂₅H₃₁N₅O₅
    • Features: Cyclopropane linked to a pyridine-heterocyclic hybrid.
    • Application: Potent kinase inhibitor with improved bioavailability due to the cyclopropane’s metabolic stability.

Biological Activity

Tert-butyl ((1-aminocyclopropyl)methyl)carbamate is a compound of increasing interest in pharmacology and synthetic chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₉N₃O₂
  • Molecular Weight : 187.24 g/mol
  • Functional Groups : The compound features a tert-butyl group, an aminocyclopropyl moiety, and a carbamate functional group.

The structure allows for diverse chemical interactions, which are critical for its biological activity. The presence of the aminocyclopropyl group is particularly significant as it may influence receptor binding and enzyme interactions.

1. Pharmacological Potential

This compound has been studied for its potential roles in various biological pathways:

  • Insecticidal Activity : Research indicates that this compound may serve as a precursor in the synthesis of spirocyclopropanated analogs of established insecticides like Thiacloprid and Imidacloprid, which are known for their effectiveness against agricultural pests.
  • Neuroprotective Effects : In vitro studies suggest that related compounds can act as inhibitors of β-secretase and acetylcholinesterase, enzymes involved in Alzheimer's disease pathology. For instance, compounds with similar structures have shown moderate protective effects in astrocytes against amyloid beta-induced toxicity .

The biological mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter degradation, potentially enhancing cholinergic signaling in the brain.
  • Modulation of Inflammatory Responses : Studies have indicated that similar compounds can reduce levels of pro-inflammatory cytokines like TNF-α, suggesting a role in mitigating neuroinflammation associated with neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Nucleophilic Substitution Reactions : Utilizing appropriate nucleophiles to attach the aminocyclopropyl group to the carbamate.
  • Protecting Group Strategies : Employing protecting groups during synthesis to enhance yield and selectivity.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound relative to structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamateC₁₀H₂₀N₂O₂Contains an amino group affecting reactivity
Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamateC₁₀H₁₉NO₃Lacks methyl substitution on carbamate nitrogen
N-Boc-1-Aminocyclopropane methanolC₉H₁₇NO₃Features a Boc protecting group; useful in synthetic applications

This table illustrates how variations in functional groups can significantly impact biological activity and potential applications.

Case Study 1: Insecticidal Applications

In a study examining the insecticidal properties of carbamate derivatives, this compound demonstrated promising results as a potential insecticide precursor. The synthesized analogs showed enhanced efficacy against common agricultural pests, indicating that this compound could be further developed into effective pest control agents.

Case Study 2: Neuroprotection

Research involving related compounds has shown that they can protect neuronal cells from amyloid beta toxicity. In vitro assays revealed that these compounds could significantly improve cell viability in the presence of toxic agents, suggesting their potential use in treating neurodegenerative diseases such as Alzheimer's .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Tert-butyl ((1-aminocyclopropyl)methyl)carbamate, and what experimental conditions are critical for yield optimization?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving carbamate protection of a cyclopropane-containing amine. A common approach includes:

  • Step 1 : Protection of the primary amine using tert-butyloxycarbonyl (Boc) groups under anhydrous conditions (e.g., Boc₂O in THF with a base like DMAP) .

  • Step 2 : Cyclopropane ring formation via [2+1] cycloaddition or ring-closing metathesis, often requiring transition-metal catalysts (e.g., Pd₂(dba)₃/BINAP systems) .

  • Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization.

  • Critical Factors : Moisture-sensitive intermediates require inert atmospheres (N₂/Ar), and reaction temperatures must be tightly controlled to avoid Boc-group cleavage.

    • Table 1 : Representative Synthetic Conditions
StepReagents/CatalystsSolventYield (%)Reference
Boc ProtectionBoc₂O, DMAPTHF75–85
CyclopropanationPd₂(dba)₃, BINAPToluene60–70

Q. What spectroscopic techniques are most reliable for characterizing This compound?

  • Methodological Answer : A combination of ¹H/¹³C NMR (for cyclopropane ring protons and Boc-group confirmation) and high-resolution mass spectrometry (HRMS) is essential.

  • NMR : Cyclopropane protons appear as distinct multiplet signals between δ 0.5–1.5 ppm, while Boc methyl groups resonate as singlets near δ 1.4 ppm .
  • MS : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical m/z (C₉H₁₆N₂O₂: 200.12) .
  • Advanced Confirmation : X-ray crystallography can resolve stereochemical ambiguities in cyclopropane derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for cyclopropane-containing carbamates?

  • Methodological Answer : Discrepancies often arise from:

  • Catalyst Purity : Trace oxygen or moisture degrades Pd catalysts; use freshly distilled solvents and rigorously dried reagents .
  • Steric Effects : Bulky substituents on the cyclopropane ring hinder coupling reactions. Optimize ligand-to-metal ratios (e.g., BINAP:Pd = 2:1) to enhance turnover .
  • Case Study : A 2021 patent reported a 60% yield for a Pd-mediated cyclopropanation, while earlier studies achieved 70% by pre-activating the catalyst under reduced pressure .

Q. What strategies improve stereochemical control during the synthesis of chiral cyclopropane intermediates?

  • Methodological Answer :

  • Chiral Auxiliaries : Use enantiopure Boc-protected amines (e.g., (1S,2S)-cyclopropane derivatives) to direct stereochemistry .

  • Asymmetric Catalysis : Chiral phosphine ligands (e.g., (R)-BINAP) in Pd-catalyzed reactions can achieve >90% enantiomeric excess (ee) .

  • Monitoring : Chiral HPLC or polarimetry tracks ee during synthesis.

    • Table 2 : Stereochemical Outcomes in Cyclopropane Synthesis
Ligandee (%)Reaction Time (h)Reference
(R)-BINAP9224
No Ligand<1048

Q. How do electronic effects in the cyclopropane ring influence the stability of This compound under acidic conditions?

  • Methodological Answer :

  • Boc Deprotection : The cyclopropane ring’s strain increases susceptibility to acid-mediated ring-opening. Use mild acids (e.g., 10% TFA in DCM) to minimize degradation .
  • Kinetic Studies : Monitor deprotection via in-situ IR (disappearance of Boc carbonyl peak at ~1680 cm⁻¹) .

Data Contradictions and Validation

  • Example : Conflicting reports on Boc-group stability in cyclopropane derivatives may arise from varying acid strengths. Validate protocols using control experiments with model compounds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tert-butyl ((1-aminocyclopropyl)methyl)carbamate
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Tert-butyl ((1-aminocyclopropyl)methyl)carbamate

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